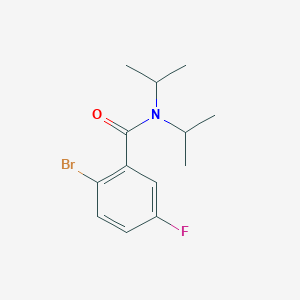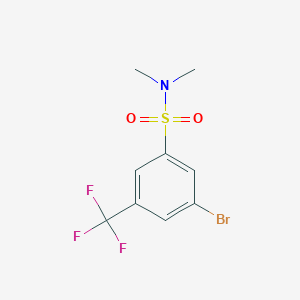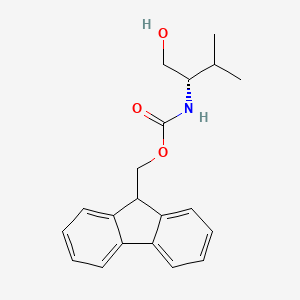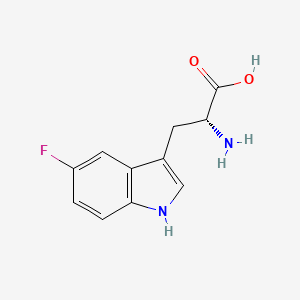
N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide (NB2FPA) is a new organic compound that has been studied extensively in recent years due to its potential applications in the field of chemistry. It is an important intermediate in the synthesis of various compounds and is used in a range of industrial and scientific applications. NB2FPA is a highly versatile compound and has been studied for its use in the synthesis of pharmaceuticals, agrochemicals, and dyes. It has also been used in the development of new materials, such as catalysts and polymers.
Wissenschaftliche Forschungsanwendungen
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research has indicated that derivatives of 2-(substituted phenoxy)acetamide, such as N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide, show promising potential as anticancer, anti-inflammatory, and analgesic agents. A study by Rani et al. (2014) demonstrated that compounds with halogens on the aromatic ring, which is a characteristic of this compound, exhibited significant anticancer and anti-inflammatory activities (Rani, Pal, Hegde, & Hashim, 2014).
Synthesis for Antimalarial Drugs
This compound serves as an intermediate in the natural synthesis of antimalarial drugs. Magadum and Yadav (2018) highlighted its role in the chemoselective monoacetylation of 2-aminophenol, a key step in antimalarial drug synthesis (Magadum & Yadav, 2018).
Potential Treatment for Obesity and Diabetes
Maruyama et al. (2012) synthesized N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moieties, which are structurally similar to this compound, and found that these compounds showed potent agonistic activity against β3-adrenergic receptors. This indicates potential for use in treating obesity and non-insulin dependent diabetes (Maruyama et al., 2012).
Role in Hypoglycemic Activity
Nikalje et al. (2012) synthesized derivatives of 2, 4-thiazolidinedione, which included 2-(4-formyl phenoxy) N-substituted acetamide, a similar compound to this compound. These derivatives exhibited significant hypoglycemic activity in animal models, suggesting potential therapeutic use in diabetes management (Nikalje, Deshp, & Une, 2012).
Photocatalytic Degradation Studies
A study on the photocatalytic degradation of paracetamol, which is structurally similar to this compound, provided insights into the environmental implications and degradation pathways of such compounds. This research by Jallouli et al. (2017) is relevant for understanding the environmental impact and decomposition of this compound (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).
Eigenschaften
IUPAC Name |
2-(4-formylphenoxy)-N-(2-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-14-16-10-12-18(13-11-16)25-15-21(24)22-20-9-5-4-8-19(20)17-6-2-1-3-7-17/h1-14H,15H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBOXNJTXICJKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332215 |
Source


|
| Record name | 2-(4-formylphenoxy)-N-(2-phenylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806016 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
17172-60-0 |
Source


|
| Record name | 2-(4-formylphenoxy)-N-(2-phenylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[[1-[(2-(Hydroxymethyl)-1-pyrrolidinyl)carbonyl]-2-methylpropyl]carbamoyl]octanohydroxamic acid](/img/structure/B1331604.png)
![[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]amine hydrochloride](/img/structure/B1331608.png)





